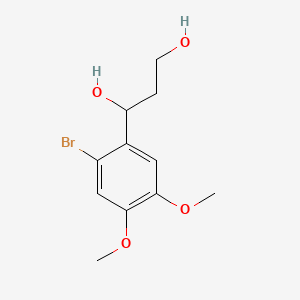![molecular formula C11H13NO3 B13667719 (S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid](/img/structure/B13667719.png)
(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid is a chiral compound that features a benzofuran moiety linked to an amino acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid typically involves the following steps:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Amino Acid Coupling: The benzofuran derivative is then coupled with an amino acid precursor under conditions that favor the formation of the desired chiral center.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups or double bonds within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzofuran ring or the amino acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: As a building block for drug development, particularly in designing molecules with specific chiral centers.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigating its effects on biological systems, including enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism by which (S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid exerts its effects would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid: The enantiomer of the compound, which may have different biological activities.
Benzofuran Derivatives: Compounds with similar benzofuran structures but different functional groups.
Amino Acid Derivatives: Compounds with similar amino acid backbones but different aromatic moieties.
Uniqueness
(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid is unique due to its specific chiral center and the combination of benzofuran and amino acid structures, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1-benzofuran-4-ylamino)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-7(11(13)14)12-9-3-2-4-10-8(9)5-6-15-10/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
Clé InChI |
YCXXRXASYDGLNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NC1=C2CCOC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




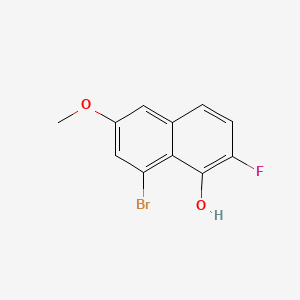
![3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13667661.png)

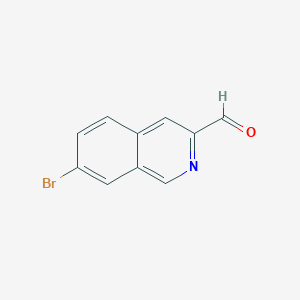
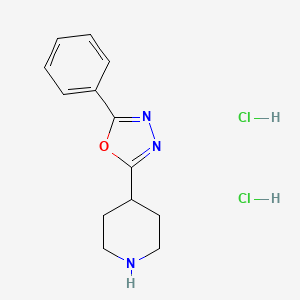
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B13667678.png)
![Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667682.png)
![8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667683.png)
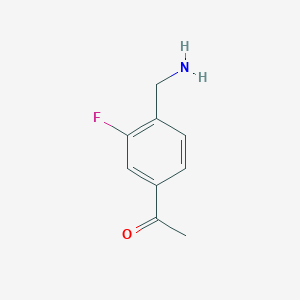
![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
